2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(3-methylphenyl)triazol-4-amine |
InChI |
InChI=1S/C9H10N4/c1-7-3-2-4-8(5-7)13-11-6-9(10)12-13/h2-6H,1H3,(H2,10,12) |
InChI Key |
NZZGVNYVLCAVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Procedure Overview:
- Step 1: Synthesis of the azide precursor bearing the 3-methylphenyl group. This can be achieved via nucleophilic substitution of a suitable aromatic halide with sodium azide.
- Step 2: Reaction of the aromatic azide with a terminal alkyne, such as propargylamine or a derivative, in the presence of copper(I) catalysts.
- Step 3: The reaction typically occurs in polar solvents like tert-butanol/water mixtures or dimethylformamide at room temperature or mildly elevated temperatures (25–60°C).
- Step 4: The resulting 1,2,3-triazole core is then functionalized at the 4-position with an amino group, often through subsequent nucleophilic substitution or reduction steps.
Reaction Conditions & Purification:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄ with sodium ascorbate) | Ensures regioselectivity and high yield |
| Solvent | Tert-butanol/water or DMF | Compatible with azide-alkyne cycloaddition |
| Temperature | Room temperature to 60°C | Mild conditions favoring selectivity |
| Purification | Crystallization, chromatography | Usually straightforward due to high regioselectivity |
Diazotization and Cyclization Approach
An alternative route involves diazotization of an aromatic amine followed by cyclization to form the triazole ring, especially suitable when starting from substituted aniline derivatives.
Procedure Overview:
- Step 1: Diazotization of 3-methyl-aniline using sodium nitrite in acidic conditions.
- Step 2: Coupling with a suitable hydrazine derivative or amidrazone to form a hydrazone intermediate.
- Step 3: Cyclization of the hydrazone under basic or thermal conditions to generate the triazole ring.
- Step 4: Functionalization at the 4-position with amino groups via nucleophilic substitution or reduction.
Reaction Conditions & Notes:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Ensures selective diazotization |
| Cyclization | Heating or basic medium | Promotes ring closure |
| Purification | Recrystallization, chromatography | May require careful control to avoid side-products |
Multistep Synthesis via Triazole Ring Construction from Aromatic Precursors
Recent patent literature and experimental reports suggest multistep routes involving initial formation of substituted aromatic precursors, followed by cyclization to generate the triazole core.
Representative Process:
- Step 1: Synthesis of 3-methylphenyl hydrazine or hydrazide derivatives.
- Step 2: Condensation with suitable nitriles or isocyanates to form intermediate heterocycles.
- Step 3: Cyclization under oxidative or thermal conditions to form the 1,2,3-triazole ring.
- Step 4: Functionalization at the 4-position with amino groups through amination reactions.
Reaction Conditions & Purification:
| Parameter | Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, acetic acid | Facilitates cyclization |
| Temperature | 80–120°C | Promotes ring closure |
| Purification | Chromatography, recrystallization | Ensures purity |
Summary of Key Reaction Parameters and Data
| Method | Starting Materials | Catalysts/Reagents | Typical Conditions | Yield Range | Purification Techniques |
|---|---|---|---|---|---|
| CuAAC | Aromatic azide + terminal alkyne | Copper(I) salts, sodium ascorbate | Room temp to 60°C | 70–95% | Crystallization, chromatography |
| Diazotization | Aromatic amine | NaNO₂, HCl | 0–5°C | 50–80% | Recrystallization |
| Multistep | Aromatic hydrazides + nitriles | Oxidants, acids | 80–120°C | 40–75% | Chromatography |
Notes on Scale-Up and Industrial Relevance
While laboratory methods such as CuAAC are well-established and offer high regioselectivity, their scalability requires careful control of reaction parameters and purification steps. Patent literature indicates that large-scale synthesis often involves continuous flow techniques or optimized purification strategies like crystallization and chromatography to ensure product purity and yield.
Chemical Reactions Analysis
Functionalization of the Amine Group
The C4-amine group undergoes nucleophilic substitution and condensation reactions:
Acylation Reactions
Reaction with acyl chlorides or anhydrides forms amide derivatives. For example:
Alkylation Reactions
Alkyl halides react with the amine to form secondary or tertiary amines:
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in dipolar cycloadditions and ring-opening transformations:
Huisgen Cycloaddition
The triazole itself can act as a dipolarophile in secondary reactions:
Ring-Opening with Electrophiles
Strong electrophiles (e.g., alkyl halides) induce ring-opening at the N1–N2 bond:
Coordination Chemistry and Metal Complexation
The amine and triazole N-atoms serve as ligands for transition metals:
| Metal Salt | Complex Type | Application | Reference |
|---|---|---|---|
| Cu(II) chloride | Square-planar | Antimicrobial agents | |
| Pd(II) acetate | Octahedral | Catalysis in cross-coupling |
Oxidation of the Amine Group
The C4-amine is oxidized to a nitroso or nitro group under strong oxidizing conditions:
Reduction of the Triazole Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the triazole to a dihydrotriazole intermediate :
Suzuki-Miyaura Cross-Coupling
The 3-methylphenyl group enables palladium-catalyzed cross-coupling with aryl boronic acids:
-
Reaction :
Scientific Research Applications
2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound with a triazole ring and a methylphenyl group, giving it unique chemical properties and potential biological activities. The molecular formula for this compound is , and its molecular weight is approximately 204.23 g/mol.
Applications
- 2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine is used in pharmaceutical research as an intermediate in synthesizing various drug candidates.
- This compound is also utilized in agrochemical research for developing new pesticides and herbicides.
- It serves as a building block in materials science for creating novel polymers and materials with specific properties.
Biological Activities
Research indicates that 2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine exhibits notable biological activities:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-1H-1,2,3-triazole | Methoxy group on phenyl | Antimicrobial | Stronger antifungal properties |
| 4-Amino-5-(4-chlorophenyl)-1H-1,2,4-triazole | Chlorophenyl substitution | Anticancer | Broader spectrum against cancer |
| 5-(3-Methylphenyl)-1H-1,2,4-triazole | Methylphenyl instead of methyl | Antiviral | Enhanced activity against viruses |
Each of these compounds showcases distinct biological activities while sharing the triazole moiety. The unique substitution patterns on the phenyl rings contribute significantly to their pharmacological profiles.
Triazoles in General
Triazoles, including 1,2,3-triazoles and 1,2,4-triazoles, are significant in medicinal chemistry and chemical biology, playing roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress . Triazoles can accommodate a broad range of substituents, paving the way for diverse bioactive molecules . Triazoles and their derivatives possess antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of triazol-4-amine derivatives are heavily influenced by substituents on the phenyl ring and the triazole core. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Triazol-4-amine Derivatives
| Compound Name | Substituent at 2-Position | Key Functional Groups | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 2-(3-Methylphenyl)-2H-1,2,3-triazol-4-amine | 3-Methylphenyl | -NH₂, -CH₃ (methyl) | C₉H₁₀N₄ | 174.21 (calc) |
| N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine | 4-Chlorophenyl | -NH₂, -Cl (chloro) | C₈H₇ClN₄ | 210.63 (calc) |
| 5-Benzyl-2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine | 4-Chlorophenyl, benzyl | -NH₂, -Cl, -CH₂Ph | C₁₅H₁₃ClN₄ | 300.75 (calc) |
| 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine | Benzo[d]thiazol-2-yl, 2-nitrophenyl | -NH₂, -NO₂ (nitro), benzothiazole | C₁₅H₁₀N₆O₂S | 362.36 (calc) |
| 2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazol-4-amine | 2,2,2-Trifluoroethyl | -NH₂, -CF₃ (trifluoromethyl) | C₄H₅F₃N₄ | 178.11 (calc) |
Enzyme Inhibition (IDO1)
- N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine (): Exhibits remarkable inhibition of indoleamine 2,3-dioxygenase (IDO1), a target in immuno-oncology, with an IC₅₀ of 0.023 μM. This potency is attributed to the electron-withdrawing chloro group enhancing binding affinity .
- Comparison : The 3-methylphenyl analog likely has reduced IDO1 inhibition due to the electron-donating methyl group, which may weaken interactions with the enzyme’s active site.
Antimicrobial Activity
- Thiourea derivatives of 2H-1,2,3-triazol-4-amine (): Derivatives with trifluoromethyl or chloro substituents showed potent activity against Gram-positive bacteria (MIC: 0.5–8 μg/ml) and inhibited Staphylococcus aureus biofilm formation .
- Comparison : The 3-methylphenyl group may offer moderate antimicrobial activity, but electron-withdrawing groups (e.g., -Cl, -CF₃) generally enhance membrane penetration and target binding.
Antiproliferative Properties
- Comparison : The 3-methylphenyl analog may lack comparable antiproliferative effects unless conjugated with bioactive moieties (e.g., benzothiazole).
Physicochemical Properties
- The 3-methylphenyl group enhances lipophilicity compared to unsubstituted phenyl, improving membrane permeability .
- Stability : Triazole rings are generally stable, but nitro groups () may introduce reactivity under reducing conditions .
Biological Activity
2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.
Overview of the Compound
- Chemical Structure : The compound features a triazole ring with a 3-methylphenyl group attached, contributing to its unique chemical properties and potential biological activities.
- Molecular Formula : C10H12N4
- Molecular Weight : Approximately 204.23 g/mol
- Canonical SMILES :
CC1=NN=C(N1)NCC2=CC=CC=C2
Antimicrobial Properties
Research indicates that 2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 20 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- HepG-2 (liver cancer)
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
The following table summarizes the IC50 values for these cell lines:
The biological activity of 2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine is attributed to its interaction with specific molecular targets within biological systems. The triazole ring can form hydrogen bonds and participate in π-stacking interactions, which are crucial for binding to enzymes and proteins involved in critical cellular processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes that are vital for microbial growth or cancer cell proliferation.
- Cellular Pathway Interference : It can disrupt signaling pathways that cancer cells rely on for growth and survival.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity against multi-drug resistant strains and found that 2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine showed promising results compared to traditional antibiotics.
"The compound demonstrated superior activity against resistant strains of Staphylococcus aureus, suggesting it could be a valuable addition to our antimicrobial arsenal."
-
Cancer Cell Proliferation : In vitro studies on HepG-2 cells revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity.
"The induction of apoptosis was confirmed through flow cytometry analysis, indicating that this compound effectively triggers programmed cell death in liver cancer cells."
Q & A
Basic Research Questions
Synthesis and Characterization Q: What are the optimal synthetic routes for preparing 2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine, and how is purity ensured? A: Synthesis typically involves cyclization reactions between hydrazine derivatives and carbonyl compounds or azides under controlled conditions (e.g., reflux in acetonitrile with catalysts). For example, analogous triazoles are synthesized via cyclocondensation of precursors, requiring precise temperature control (70–90°C) and solvent selection (e.g., ethanol or DMF) to maximize yield . Purity is verified using thin-layer chromatography (TLC) and spectroscopic techniques (¹H/¹³C NMR, IR, and high-resolution mass spectrometry). NMR is critical for confirming regioselectivity of the triazole ring and substituent positions .
Structural Elucidation Q: Which analytical methods are essential for determining the molecular structure of this compound? A: X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL and WinGX refine crystallographic data to resolve bond lengths, angles, and anisotropic displacement parameters. For non-crystalline samples, 2D NMR (e.g., COSY, HSQC) identifies coupling patterns and spatial interactions between protons and carbons, particularly for distinguishing between 1,2,3-triazole isomers .
Physicochemical Properties Q: What key physicochemical properties should be characterized for this compound in early-stage research? A: Essential properties include solubility (in polar/nonpolar solvents), melting point, and stability under varying pH/temperature. For example, triazole derivatives often exhibit moderate aqueous solubility but improved solubility in DMSO or ethanol, which is critical for biological assays. Stability studies (e.g., via accelerated degradation tests) assess susceptibility to hydrolysis or oxidation .
Advanced Research Questions
Biological Activity and Mechanisms Q: What evidence supports the anticancer potential of 2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine, and how are mechanistic insights obtained? A: Analogous triazoles demonstrate antiproliferative effects against cancer cell lines (e.g., IC₅₀ values of 8.3–12.0 µM for HeLa and MCF-7 cells) . Mechanistic studies use molecular docking to predict binding affinities for targets like topoisomerase IV or kinases involved in apoptosis. In vitro assays (e.g., flow cytometry for cell cycle arrest) validate these interactions .
Antimicrobial Efficacy and Biofilm Inhibition Q: How does this compound perform against antibiotic-resistant bacterial strains, and what methodologies quantify biofilm disruption? A: Triazole derivatives exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values as low as 0.5 µg/mL . Biofilm inhibition is assessed via crystal violet staining or confocal microscopy to measure biomass reduction. Synergy studies with standard antibiotics (e.g., checkerboard assays) evaluate combinatorial effects .
Data Contradictions in Reactivity Studies Q: How can researchers resolve discrepancies in reported reactivity patterns of triazole derivatives? A: Contradictions often arise from substituent effects or reaction conditions. For example, electron-withdrawing groups on the phenyl ring may alter cyclization kinetics. Systematic variation of catalysts (e.g., Cu(I) vs. Ru(II)) and solvents, paired with DFT calculations, can clarify reaction pathways . Reproducibility is enhanced by detailed reporting of reaction parameters (e.g., microwave vs. conventional heating) .
Computational Modeling for Target Identification Q: What computational approaches are used to predict biological targets for this compound? A: Molecular dynamics simulations and pharmacophore modeling identify potential enzyme targets (e.g., indoleamine 2,3-dioxygenase for immunomodulation). Docking software (AutoDock, Schrödinger) prioritizes candidates based on binding energy and pose validation via crystallographic data .
Synthetic Optimization for Scale-Up Q: What strategies improve yield and scalability while minimizing hazardous byproducts? A: Green chemistry approaches, such as using water as a solvent or microwave-assisted synthesis, reduce reaction times and waste. For example, diazotization-cyclization sequences optimized with biodegradable catalysts (e.g., β-cyclodextrin) enhance atom economy . Process analytical technology (PAT) monitors reactions in real-time to adjust parameters dynamically .
Methodological Notes
- Contradictory Data : Differences in biological activity (e.g., IC₅₀ variability) may stem from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols across labs using guidelines like OECD TG 432 .
- Advanced Tools : Use SHELX for crystallography , PyMol for visualization, and GAUSSIAN for DFT calculations to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
